molecular formula C16H18N2O2 B1247946 (-)-cis-Clavicipitic acid CAS No. 72690-85-8

(-)-cis-Clavicipitic acid

Cat. No. B1247946
CAS RN: 72690-85-8
M. Wt: 270.33 g/mol
InChI Key: VZMAHZAQMKNJIG-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-cis-clavicipitic acid is a clavicipitic acid.

Scientific Research Applications

1. Synthesis Techniques:

  • Several studies have focused on the synthesis of (-)-cis-clavicipitic acid, demonstrating its significance in organic chemistry. For instance, a synthesis method using Rh(I)-catalyzed intramolecular imine reaction was developed, highlighting the importance of indole-4-pinacolboronic ester in the process (Bartoccini et al., 2014). Another approach involved a palladium-catalyzed indole synthesis leading to an efficient total synthesis of (-)-cis-clavicipitic acid (Xu et al., 2009). Additionally, an enantioselective synthesis method was reported, emphasizing the use of asymmetric phase-transfer catalytic alkylation and diastereoselective Pd(II)-catalyzed intramolecular aminocyclization (Ku et al., 2007).

2. Stereochemical Analysis:

  • The stereochemistry of clavicipitic acid has been a subject of interest. A study reported the stereocontrolled total synthesis of clavicipitic acid and aurantioclavine, correcting previously misassigned configurations in the literature (Xu et al., 2010).

3. Biosynthetic Insights:

  • Research on the biosynthesis of clavicipitic acid in cell-free systems of Claviceps species provides insights into the enzymatic processes involved in its formation. This includes the conversion of 4-dimethylallyltryptophan to clavicipitic acid and the properties of the enzyme catalyzing this conversion (Bajwa et al., 1975; Saini et al., 1976).

4. Biomimetic Synthesis:

  • Biomimetic synthesis approaches have been developed for clavicipitic acid, illustrating the potential for mimicking natural biosynthetic pathways in a laboratory setting. This includes a direct olefination at the C-4 position of tryptophan via C-H activation (Liu et al., 2013).

properties

CAS RN

72690-85-8

Product Name

(-)-cis-Clavicipitic acid

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

(9S,11S)-9-(2-methylprop-1-enyl)-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene-11-carboxylic acid

InChI

InChI=1S/C16H18N2O2/c1-9(2)6-13-11-4-3-5-12-15(11)10(8-17-12)7-14(18-13)16(19)20/h3-6,8,13-14,17-18H,7H2,1-2H3,(H,19,20)/t13-,14-/m0/s1

InChI Key

VZMAHZAQMKNJIG-KBPBESRZSA-N

Isomeric SMILES

CC(=C[C@H]1C2=C3C(=CNC3=CC=C2)C[C@H](N1)C(=O)O)C

SMILES

CC(=CC1C2=C3C(=CNC3=CC=C2)CC(N1)C(=O)O)C

Canonical SMILES

CC(=CC1C2=C3C(=CNC3=CC=C2)CC(N1)C(=O)O)C

Other CAS RN

84986-04-9

synonyms

cis-clavicipitic acid
clavicipitic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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